molecular formula C11H18ClN3 B7883896 2-(Azepan-1-yl)pyridin-3-amine hydrochloride

2-(Azepan-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B7883896
M. Wt: 227.73 g/mol
InChI Key: FZJVINGTDQNXTN-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN3. It is a derivative of pyridine and azepane, and it is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which combines a pyridine ring with an azepane moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)pyridin-3-amine hydrochloride typically involves the reaction of pyridin-3-amine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where pyridin-3-amine reacts with azepane in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane or pyridine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Azepan-1-yl)pyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)pyridin-3-amine: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)pyridin-3-amine: Contains a morpholine ring instead of an azepane ring.

    2-(Pyrrolidin-1-yl)pyridin-3-amine: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

2-(Azepan-1-yl)pyridin-3-amine hydrochloride is unique due to its combination of a pyridine ring with an azepane moiety. This structure imparts specific chemical and biological properties that are distinct from its analogs. The azepane ring provides additional flexibility and potential for interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-(azepan-1-yl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c12-10-6-5-7-13-11(10)14-8-3-1-2-4-9-14;/h5-7H,1-4,8-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJVINGTDQNXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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